
4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride, also known as MPTT, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized using various methods and has shown promising results in various applications. In
Applications De Recherche Scientifique
Synthesis and Pharmacological Study
4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride has been synthesized as part of pharmacological studies. The compound has been used as a precursor for various derivatives with potential antimicrobial and antitubercular activities. For instance, in one study, related triazole compounds demonstrated significant antimicrobial properties (Dave, Purohit, Akbari, & Joshi, 2007).
Biological Studies
This compound has been involved in the synthesis of various derivatives characterized by their biological activities. These derivatives have been evaluated for their antibacterial and insecticidal properties, highlighting the potential use of this compound in developing new bioactive agents (Holla, Prasanna, Poojary, Rao, & Shridhara, 2006).
Antimicrobial Activities
Several studies have focused on the synthesis of new 1,2,4-triazoles, including derivatives of 4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride, and their evaluation for antimicrobial activities. These studies indicate that such compounds show good or moderate antimicrobial activity, which can be significant in pharmaceutical applications (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Molecular Docking and Biological Screening
This compound has also been used in the synthesis of new heterocycles for biological screening. These studies include molecular docking and in vitro biological screening, exploring their potential as bioactive compounds with various biological activities, such as antibacterial, anti-inflammatory, and acetylcholinesterase inhibition (Iqbal et al., 2020).
Corrosion Inhibition Studies
Apart from its biological applications, derivatives of this compound have been investigated as corrosion inhibitors. These studies involve exploring the efficiency of such compounds in protecting metals like mild steel in corrosive environments, which is crucial in industrial applications (Ansari, Quraishi, & Singh, 2014).
Propriétés
IUPAC Name |
4-methyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S.ClH/c1-12-7(10-11-8(12)13)6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H,11,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOGUFXCQBRARL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

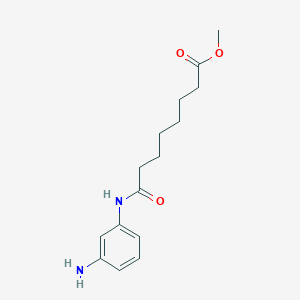


![N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B1421817.png)

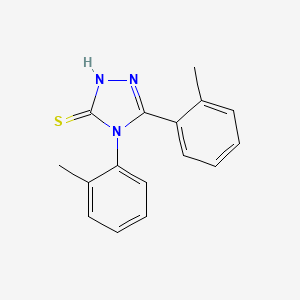

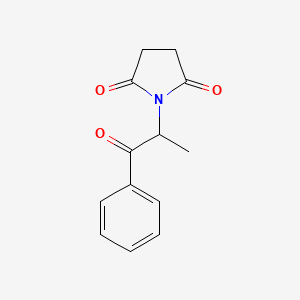
![3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1421824.png)
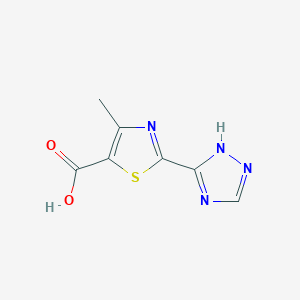

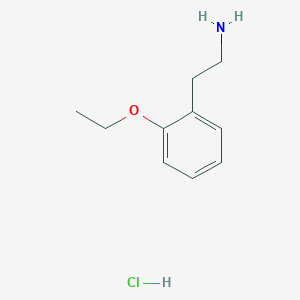
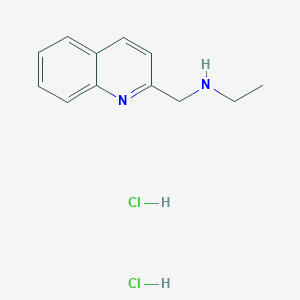
![methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride](/img/structure/B1421833.png)